1-(2,6-Dichloro-benzyl)-2-methyl-piperazine hydrochloride
Description
1-(2,6-Dichloro-benzyl)-2-methyl-piperazine hydrochloride is a substituted piperazine derivative characterized by a benzyl group with 2,6-dichloro substitutions and a methyl group at the 2-position of the piperazine ring. This compound has been studied in the context of pharmacological research, particularly for its structural and functional relationships with receptor-binding activities.
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-2-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2.ClH/c1-9-7-15-5-6-16(9)8-10-11(13)3-2-4-12(10)14;/h2-4,9,15H,5-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQKRDIQSQMRSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=C(C=CC=C2Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Reactions
The core piperazine structure serves as a scaffold for introducing diverse substituents. A widely adopted method involves alkylation of piperazine or its derivatives with halogenated benzyl halides. For instance, the reaction of 2,6-dichlorobenzyl chloride with piperazine in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitates nucleophilic substitution at the secondary amine sites. Key parameters influencing yield include:
Regioselective Methylation Techniques
Introducing a methyl group at the 2-position of the piperazine ring requires precise control to avoid over-alkylation. One approach involves protecting one nitrogen atom prior to methylation:
-
Protection : Boc (tert-butoxycarbonyl) or benzyl groups shield a primary amine.
-
Methylation : Methyl iodide or dimethyl sulfate reacts with the free amine under basic conditions.
-
Deprotection : Acidic or catalytic hydrogenation conditions remove protecting groups.
This method achieves >80% regioselectivity but necessitates additional purification steps.
Optimized Routes for 1-(2,6-Dichlorobenzyl)-2-methylpiperazine Hydrochloride
Step 1: Synthesis of 1-(2,6-Dichlorobenzyl)piperazine
Reagents :
-
Piperazine (1.0 equiv)
-
2,6-Dichlorobenzyl chloride (1.1 equiv)
-
Potassium carbonate (2.2 equiv)
-
Acetonitrile (solvent)
Procedure :
Step 2: Methylation at the 2-Position
Reagents :
-
1-(2,6-Dichlorobenzyl)piperazine (1.0 equiv)
-
Methyl triflate (1.2 equiv)
-
Sodium hydride (1.5 equiv)
-
Tetrahydrofuran (solvent)
Procedure :
-
Add NaH to THF under nitrogen atmosphere.
-
Introduce 1-(2,6-dichlorobenzyl)piperazine and cool to −78°C.
-
Slowly add methyl triflate.
-
Warm to room temperature and stir for 6 hours.
-
Quench with ammonium chloride and extract with ethyl acetate.
One-Pot Tandem Alkylation
Reagents :
-
Piperazine (1.0 equiv)
-
2,6-Dichlorobenzyl chloride (1.1 equiv)
-
Methyl iodide (1.1 equiv)
-
Cs₂CO₃ (3.0 equiv)
-
DMF (solvent)
Procedure :
-
Suspend piperazine and Cs₂CO₃ in DMF.
-
Simultaneously add 2,6-dichlorobenzyl chloride and methyl iodide at 0°C.
-
Heat to 50°C for 24 hours.
-
Filter and concentrate.
-
Purify via flash chromatography (SiO₂, dichloromethane:methanol 10:1).
Yield : 58–63%
Regioselectivity : 4:1 (2-methyl vs. 3-methyl)
Hydrochloride Salt Formation
Reagents :
-
1-(2,6-Dichlorobenzyl)-2-methylpiperazine (1.0 equiv)
-
Hydrochloric acid (2.0 equiv)
-
Ethanol (solvent)
Procedure :
-
Dissolve the free base in warm ethanol.
-
Add concentrated HCl dropwise with stirring.
-
Cool to 4°C to precipitate crystals.
-
Filter and wash with cold ethanol.
Yield : 85–90%
Melting Point : 214–216°C
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18 column, 70:30 methanol:water, 1.0 mL/min | 98.2% |
| TLC | SiO₂, ethyl acetate:hexane 1:1, Rf = 0.42 | Single spot |
Industrial-Scale Considerations
Continuous Flow Synthesis
Modern facilities employ microreactors to enhance heat transfer and mixing:
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichloro-benzyl)-2-methyl-piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the benzyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of 1-(2,6-Dichloro-benzyl)-2-methyl-piperazine.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives where chlorine atoms are replaced by other functional groups.
Scientific Research Applications
Synthesis and Production
The synthesis of 1-(2,6-Dichloro-benzyl)-2-methyl-piperazine hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with 2-methylpiperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is conducted in organic solvents like dichloromethane or toluene under reflux conditions. Purification methods such as recrystallization or column chromatography are employed to isolate the hydrochloride salt.
Industrial Production Methods
In industrial settings, large-scale production may utilize batch or continuous flow processes. Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing by-products. Advanced purification techniques like high-performance liquid chromatography (HPLC) are often employed.
Scientific Research Applications
This compound has several notable applications across different fields:
Chemistry
- Building Block for Synthesis : This compound serves as an intermediate in synthesizing more complex organic molecules, particularly pharmaceuticals and agrochemicals.
- Chemical Reactions : It can undergo oxidation, reduction, and substitution reactions, making it versatile for various synthetic pathways.
Biology
- Biological Activity Investigation : Research indicates potential antimicrobial and antifungal properties. Studies are ongoing to explore its role in enzyme inhibition and receptor binding.
- Mechanism of Action : The compound interacts with specific molecular targets (e.g., enzymes or receptors), potentially modulating their activity by blocking active sites or altering receptor functions.
Medicine
- Therapeutic Potential : It is being explored as an active pharmaceutical ingredient (API) in developing new drugs. Its unique structure may confer distinct therapeutic properties.
Industry
- Specialty Chemicals Production : Utilized as a reagent in various chemical processes, contributing to the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloro-benzyl)-2-methyl-piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes by blocking their active sites or alter receptor function by binding to receptor sites. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Key Observations :
- Chlorine vs. Methoxy Groups : Dichloro substitutions (target compound) increase lipophilicity and electron-withdrawing effects, whereas methoxy groups (e.g., HBK15, ) improve solubility but reduce membrane permeability.
- Linker Modifications : Compounds like HBK15 incorporate ethoxyethyl linkers, which may enhance flexibility and interaction with extended binding pockets .
Stereochemical and Physicochemical Comparisons
- 2-Methyl vs.
Pharmacological Implications
- Kinase Inhibition: Analogues like H7 (1-(5-isoquinolinyl-sulphonyl)-2-methyl-piperazine, ) inhibit protein kinase C, suggesting that the target compound’s methyl-piperazine backbone may share mechanistic similarities .
Biological Activity
1-(2,6-Dichloro-benzyl)-2-methyl-piperazine hydrochloride is a piperazine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which enhances its interaction with various biological targets, leading to potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈Cl₂N₂, with a molecular weight of approximately 295.64 g/mol. The presence of the 2,6-dichlorobenzyl group contributes to its lipophilicity and biological activity, making it a suitable candidate for various pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism of action may involve:
- Enzyme Inhibition : The compound can inhibit certain enzymes by blocking their active sites.
- Receptor Modulation : It may alter receptor functions by binding to receptor sites, influencing various signaling pathways.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities.
Antimicrobial Activity
- In Vitro Studies : The compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Comparative studies have shown that its antimicrobial efficacy is comparable to established antibiotics like ampicillin .
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating potent activity against both Gram-positive and Gram-negative bacteria.
Antifungal Activity
Pharmacological Applications
This compound has been explored for various pharmacological applications:
- Antidepressant Effects : Similar to other piperazine derivatives, it may influence serotonin and dopamine receptors, suggesting potential antidepressant properties.
- Therapeutic Development : Ongoing research is examining its role as an active pharmaceutical ingredient in developing new drugs targeting neurological disorders and infections.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal found that the compound exhibited significant antimicrobial activity against clinical isolates of E. coli, with an MIC comparable to standard treatments .
- Pharmacokinetic Profiles : Research involving animal models has provided insights into the pharmacokinetic properties of the compound, revealing favorable absorption and distribution characteristics that enhance its therapeutic potential .
- Potential for Drug Development : A recent patent application highlighted the synthesis of novel derivatives based on this compound that may enhance its biological activity and reduce side effects in therapeutic applications .
Summary Table of Biological Activities
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-(2,6-Dichloro-benzyl)-2-methyl-piperazine hydrochloride?
- Methodological Answer : The synthesis typically involves benzylation of 2-methylpiperazine with 2,6-dichlorobenzyl chloride under reflux conditions. Key parameters include:
- Solvent Selection : Ethanol or dichloromethane (DCM) is preferred for solubility and stability .
- Catalyst Use : Copper sulfate (CuSO₄) or sodium ascorbate can enhance coupling efficiency in stepwise reactions .
- Reaction Time : 6–8 hours under reflux ensures completion, monitored via TLC .
Example protocol: Mix equimolar 2-methylpiperazine and 2,6-dichlorobenzyl chloride in ethanol, reflux at 80°C for 8 hours, and isolate via crystallization .
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR Spectroscopy : Confirm the benzyl and piperazine moieties via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.4 ppm, piperazine methyl at δ 1.2–1.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular weight (e.g., 293.1 g/mol) .
- HPLC Purity Analysis : Use a C18 column with UV detection at 218–249 nm; mobile phase: acetonitrile/water (70:30) .
Advanced Research Questions
Q. How can researchers address low synthetic yields caused by steric hindrance during benzylation?
- Methodological Answer : Steric hindrance from the 2,6-dichloro substituents may reduce reactivity. Mitigation strategies include:
- Temperature Optimization : Increase reaction temperature to 100°C to enhance kinetic energy .
- Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Protecting Groups : Temporarily protect the piperazine nitrogen with Boc groups to reduce steric bulk .
Q. How should discrepancies in biological activity data (e.g., enzyme inhibition) be analyzed?
- Methodological Answer : Inconsistent bioactivity may arise from:
- Purity Issues : Validate compound purity (>98%) via HPLC and cross-check with independent assays (e.g., elemental analysis) .
- Assay Conditions : Standardize enzyme concentration (e.g., 10 nM aminopeptidase N) and buffer pH (7.4) to ensure reproducibility .
- Structural Analogues : Compare activity with related compounds (e.g., 1-(2-fluorobenzyl)piperazine derivatives) to identify pharmacophore contributions .
Q. What advanced analytical techniques quantify trace impurities in this compound?
- Methodological Answer :
- High-Resolution LC-MS : Detect impurities at <0.1% levels using a Q-TOF mass spectrometer with electrospray ionization .
- NMR Spiking : Add known impurities (e.g., unreacted 2,6-dichlorobenzyl chloride) to the sample and monitor peak overlaps .
- ICP-MS for Halogen Content : Verify stoichiometric chlorine content (theoretical: 24.1%) to confirm purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
